1-Chloro-4-(4-methylbenzene-1-sulfinyl)-2-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-chloro-4-[(4-methylphenyl)sulfinyl]-2-nitro- is an organic compound with a complex structure that includes a benzene ring substituted with chlorine, a sulfinyl group attached to a methylphenyl group, and a nitro group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-chloro-4-[(4-methylphenyl)sulfinyl]-2-nitro- typically involves multiple steps. One common method includes the chlorination of benzene to introduce the chlorine substituent, followed by the nitration of the benzene ring to add the nitro group. The sulfinyl group is then introduced through a sulfoxidation reaction involving a methylphenyl precursor.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and nitration processes, followed by sulfoxidation under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions are crucial in industrial settings to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1-chloro-4-[(4-methylphenyl)sulfinyl]-2-nitro- undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine substituent can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron in acidic conditions are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Produces sulfone derivatives.
Reduction: Produces amine derivatives.
Substitution: Produces various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-chloro-4-[(4-methylphenyl)sulfinyl]-2-nitro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzene, 1-chloro-4-[(4-methylphenyl)sulfinyl]-2-nitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the sulfinyl group can interact with thiol groups in proteins, potentially affecting their function. The chlorine substituent can also influence the compound’s reactivity and binding affinity to various targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzene, 1-chloro-4-methyl-
- Benzene, 1-chloro-4-nitro-
- Benzene, 1-chloro-4-sulfinyl-
Uniqueness
Benzene, 1-chloro-4-[(4-methylphenyl)sulfinyl]-2-nitro- is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity
Eigenschaften
CAS-Nummer |
101241-40-1 |
---|---|
Molekularformel |
C13H10ClNO3S |
Molekulargewicht |
295.74 g/mol |
IUPAC-Name |
1-chloro-4-(4-methylphenyl)sulfinyl-2-nitrobenzene |
InChI |
InChI=1S/C13H10ClNO3S/c1-9-2-4-10(5-3-9)19(18)11-6-7-12(14)13(8-11)15(16)17/h2-8H,1H3 |
InChI-Schlüssel |
AUCRHQWLXPKAQD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.